Comparative Physicochemical Profile: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline vs. Key Analogs
The predicted lipophilicity (XLogP3-AA) for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is 4.1, which is substantially higher than that of 4-chloro-2-methylquinoline (XLogP3 = 3.1), an analog lacking the 7-trifluoromethyl group [1]. This difference of 1 log unit translates to a theoretical 10-fold increase in partition coefficient, a critical parameter for membrane permeability and distribution. Similarly, its XLogP3 value is higher than that of the simpler scaffold 7-(trifluoromethyl)quinoline (XLogP3 = 2.9) [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 4-chloro-2-methylquinoline: 3.1; 7-(trifluoromethyl)quinoline: 2.9 |
| Quantified Difference | 1.0 log unit higher than 4-chloro-2-methylquinoline; 1.2 log units higher than 7-(trifluoromethyl)quinoline |
| Conditions | In silico prediction using XLogP3 algorithm [REFS-1, REFS-2] |
Why This Matters
This quantifiable difference in predicted lipophilicity indicates that this compound will behave differently in assays involving membrane permeability, protein binding, and metabolic stability compared to its non-chlorinated or non-fluorinated analogs, which is a critical selection criterion for SAR studies.
- [1] PubChem. (2025). Computed Properties for 4-chloro-2-methylquinoline (XLogP3). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for 7-(trifluoromethyl)quinoline (XLogP3). National Center for Biotechnology Information. View Source
